molecular formula C24H23ClFN5O2 B2930497 7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-69-7

7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

カタログ番号: B2930497
CAS番号: 851938-69-7
分子量: 467.93
InChIキー: FLKRYZOMNAGFFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2-Chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is substituted with a 2-chloro-6-fluorobenzyl group, while the 8-position bears a 3,4-dihydroisoquinolin-2(1H)-ylmethyl moiety. Structural elucidation of such compounds typically involves X-ray crystallography using programs like SHELX , though direct evidence for this compound’s structural analysis is lacking.

特性

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2/c1-28-22-21(23(32)29(2)24(28)33)31(13-17-18(25)8-5-9-19(17)26)20(27-22)14-30-11-10-15-6-3-4-7-16(15)12-30/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKRYZOMNAGFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Pharmacokinetics

Pharmacokinetics generally involves the processes of drug absorption, distribution, metabolism, and excretion. These processes affect the drug’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

生物活性

The compound 7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H22ClFN4O2
  • Molecular Weight : 432.89 g/mol
  • IUPAC Name : 7-(2-chloro-6-fluorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cell proliferation and survival. For instance, it may inhibit histone methyltransferases (HMTs), which play a significant role in gene regulation and cancer progression .
  • Antiproliferative Effects : Studies have demonstrated that the compound exhibits antiproliferative activity against several cancer cell lines. It has been shown to have low-nanomolar binding affinity to target proteins, which correlates with its ability to inhibit cell growth effectively .

Biological Assays and Efficacy

The efficacy of the compound has been evaluated through various biological assays:

Assay Type IC50 Value Target Cell Line
Histone Methyltransferase43 nMWDR5MV4:11
Antiproliferative Activity5-fold selectivity over K562Cancer Cell ProliferationMV4:11 and Molm-13

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Anticancer Activity : In a study involving MLL-fusion cell lines, the compound demonstrated significant antiproliferative effects with a GI50 in the low micromolar range. This suggests that it may be effective in treating certain types of leukemia .
  • Structure-Activity Relationship (SAR) Analysis : The modification of substituents on the benzyl moiety significantly influenced the binding affinity and biological activity. For example, compounds with halogen substitutions at specific positions on the phenyl ring showed enhanced potency compared to their unsubstituted counterparts .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to 7-(3-chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 353761-66-7), a structurally related purine-2,6-dione derivative . Key differences include:

Property Target Compound Comparative Compound
7-Position Substituent 2-Chloro-6-fluorobenzyl 3-Chlorobenzyl
8-Position Substituent 3,4-Dihydroisoquinolin-2(1H)-ylmethyl 4-Fluorobenzylsulfanyl
Molecular Formula C₂₇H₂₃ClFN₅O₂ (inferred) C₂₁H₁₈ClFN₄O₂S
Molecular Weight ~532.0 g/mol (calculated) 444.91 g/mol
Predicted Lipophilicity Higher (due to bulky dihydroisoquinoline group) Moderate (sulfanyl group enhances polarity)
Synthetic Complexity Likely high (steric hindrance from dihydroisoquinoline) Moderate (straightforward sulfanyl incorporation)

The 2-chloro-6-fluorobenzyl substituent at the 7-position may confer greater metabolic stability than the 3-chlorobenzyl group due to reduced susceptibility to oxidative metabolism.

Research Findings and Implications

Structural Insights: The dihydroisoquinoline moiety distinguishes the target compound from sulfanyl-substituted analogs, suggesting unique binding modes in biological targets .

Synthetic Challenges : Steric hindrance at the 8-position may necessitate advanced catalytic systems, such as high-pressure conditions or microwave-assisted synthesis.

Environmental Impact: Adoption of ionic liquid or FeCl₃ catalysis (as in dihydropyrimidinone synthesis ) could reduce waste in large-scale production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。